molecular formula C25H56ClNO3Si B14557715 N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride CAS No. 62117-45-7

N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride

Cat. No.: B14557715
CAS No.: 62117-45-7
M. Wt: 482.3 g/mol
InChI Key: CNBVMMIAHGGCQB-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride: is a quaternary ammonium compound with a silane group. It is known for its unique properties, including its ability to form stable bonds with various substrates, making it useful in a wide range of applications, from industrial to biomedical fields.

Properties

CAS No.

62117-45-7

Molecular Formula

C25H56ClNO3Si

Molecular Weight

482.3 g/mol

IUPAC Name

triethyl(1-triethoxysilyltridecyl)azanium;chloride

InChI

InChI=1S/C25H56NO3Si.ClH/c1-8-15-16-17-18-19-20-21-22-23-24-25(26(9-2,10-3)11-4)30(27-12-5,28-13-6)29-14-7;/h25H,8-24H2,1-7H3;1H/q+1;/p-1

InChI Key

CNBVMMIAHGGCQB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC([N+](CC)(CC)CC)[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride typically involves the reaction of tridecylamine with triethoxysilane in the presence of a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and unreacted starting materials to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid organic-inorganic materials .

Biology and Medicine: In biological and medical research, this compound is used for surface modification of biomaterials to enhance biocompatibility and reduce microbial adhesion. It is also explored for its potential antimicrobial properties .

Industry: In the industrial sector, it is used in the formulation of coatings, adhesives, and sealants to improve their performance and durability. It is also used in the production of functionalized silica nanoparticles for various applications .

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride involves its ability to form stable covalent bonds with various substrates through its triethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion between different materials. The quaternary ammonium group imparts antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Comparison: N,N,N-Triethyl-1-(triethoxysilyl)tridecan-1-aminium chloride is unique due to its longer alkyl chain, which can provide better hydrophobic properties and enhanced antimicrobial activity compared to its shorter-chain counterparts. The triethoxysilyl group also allows for more versatile applications in surface modification and material synthesis .

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